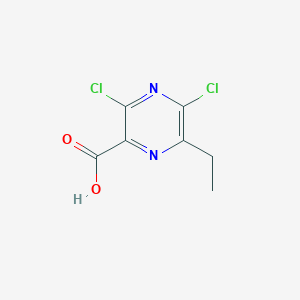
2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester
Descripción general
Descripción
Structural Analysis
The structural analysis of pyridine-imino boronic esters, including those similar to 2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester, reveals that these compounds can form 1D and 2D polymeric frameworks in the solid state due to various secondary interactions. These interactions include halogen bonding, hydrogen bonding, and π interactions, which contribute to the self-assembly of the molecular species. However, the coordination of the nitrogen atom from the pyridine moiety with the boron atom was not observed in either solution or solid state .
Synthesis Analysis
The synthesis of related boronic acid compounds, such as (2-aminopyrimidin-5-yl) boronic acid, has been optimized to be practical and cost-effective. The process involves in situ protection of the amine group followed by metal–halogen exchange and trapping with triisopropyl borate. The synthesis concludes with an acid–base sequence to isolate the water-soluble boronic acid with high yield and purity . Additionally, the synthesis of orthogonally protected boronic acid analogs of amino acids has been reported, which involves alkylation with pinacol (chloromethyl)boronate as a key step .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by the presence of both donor and acceptor functional groups, which are essential for the formation of secondary interactions that stabilize the molecular structure in the solid state. These interactions are crucial for the self-assembly and stability of the compounds .
Chemical Reactions Analysis
Boronic esters are versatile intermediates in organic synthesis, particularly in Suzuki cross-coupling reactions. For instance, the Suzuki coupling of a pyridine-4-boronic ester with various (hetero)aryl bromides has been successfully carried out, yielding coupled products with high efficiency. This demonstrates the utility of pyridine boronic esters in forming compounds with strong electron-withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by their ability to form stable polymeric structures through secondary interactions. These interactions affect the solubility, stability, and reactivity of the compounds. For example, the synthesis of water-soluble boronic acids highlights the importance of solubility in the isolation and purification of these compounds . The use of boronic esters in the synthesis of orthogonally protected amino acid analogs also showcases their chemical versatility and the potential for incorporation into larger biomolecules .
Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, including derivatives like 2-aminopyrimidine-5-pinacolboronate ester, present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are poorly soluble in organic solvents. Innovative approaches, such as using non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases, have been developed to stabilize these compounds for purity analysis. This highlights the compound's critical role in the synthesis of complex molecules through Suzuki coupling reactions and the necessity of developing specific analytical methodologies for their assessment (Zhong et al., 2012).
Synthesis and Application in Drug Development
The synthesis of related compounds, such as (2-aminopyrimidin-5-yl) boronic acid, has been optimized to be practical and cost-effective, highlighting the importance of pinacol boronic esters in drug development. These compounds are synthesized through a process that includes in situ protection of the amine followed by metal-halogen exchange, demonstrating their utility in preparing high-purity boronic acids for pharmaceutical applications (Patel et al., 2016).
Enhancements in Organic Synthesis
Research into the Suzuki cross-coupling reactions of highly electron-deficient pyridine boronic esters, such as 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, has expanded the toolkit for organic synthesis. These reactions allow for the installation of strong electron-withdrawing groups into organic compounds, offering a broad range of applications in designing molecules with specific electronic properties (Batool et al., 2016).
Carbohydrate Sensing
Luminescent iridium(III)-boronic acid complexes, incorporating pyridyl and triazole ligands bearing boronic acid groups, have been synthesized for potential applications in carbohydrate sensing. This research demonstrates the versatility of boronic acid pinacol esters in creating sensitive and selective sensors for bioanalytical applications (Hashemzadeh et al., 2020).
Novel Synthetic Pathways
Studies have also explored the synthesis of complex molecules, such as 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, using palladium-mediated α-arylation of β-ketonitriles with aryl bromides, showcasing the role of pinacol ester derivatives in medicinal chemistry and drug discovery. This underscores the importance of these compounds in constructing libraries of molecules with potential therapeutic applications (Havel et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-3-bromo-pyridine-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the broad application of SM coupling .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties contribute to its rapid transmetalation with palladium (II) complexes , which may impact its bioavailability.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, to which the compound belongs, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BBrN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWTRUUTANJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BBrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150374 | |
| Record name | 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-63-2 | |
| Record name | 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



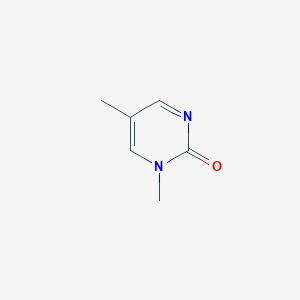
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
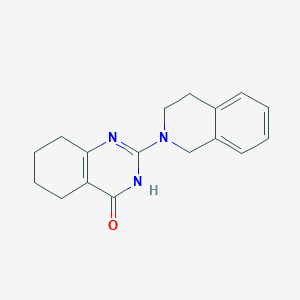
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
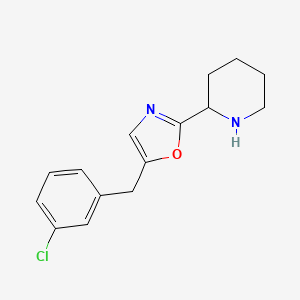
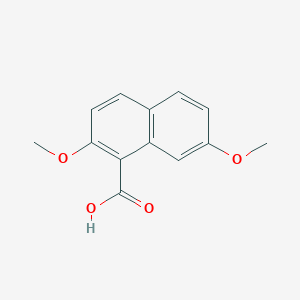
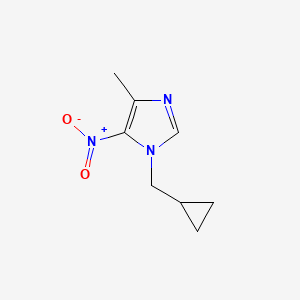

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)


![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)
